![molecular formula C18H17NO3S B2774324 N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-phenoxypropanamide CAS No. 2379984-63-9](/img/structure/B2774324.png)
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-phenoxypropanamide
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Description
“N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-phenoxypropanamide” is a complex organic compound that contains furan, thiophene, and amide functional groups. Thiophene-based analogs, such as this compound, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Common synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-phenoxypropanamide” is complex, containing furan, thiophene, and amide functional groups. Thiophene is a five-membered heterocycle that contains a sulfur atom . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . The amide group consists of a carbonyl group (C=O) adjacent to a nitrogen atom.Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse and depend on the specific functional groups present in the molecule. For instance, thiophene derivatives can undergo reactions such as condensation with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .Future Directions
The future directions for the study of “N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-phenoxypropanamide” and similar compounds could involve further exploration of their synthesis, characterization, and investigation of their pharmacological activity . This could lead to the discovery of new structural prototypes with more effective pharmacological activity.
properties
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-13(22-15-6-3-2-4-7-15)18(20)19-11-16-10-14(12-23-16)17-8-5-9-21-17/h2-10,12-13H,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWJORRTVCFTQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CS1)C2=CC=CO2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenoxypropanamide |
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